Beta-Amyloid (4-24) is synthesized from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. This peptide can be found in various forms, including soluble oligomers and insoluble fibrils, which are associated with amyloid plaques in the brains of Alzheimer's patients .
The synthesis of Beta-Amyloid (4-24) can be achieved through solid-phase peptide synthesis using various strategies to enhance solubility and yield. One effective method involves using a double linker system that improves the solubility and chromatographic resolution of the peptide during purification processes. This approach allows for high-purity synthesis suitable for biological characterization .
The molecular structure of Beta-Amyloid (4-24) consists of a sequence of amino acids that contribute to its aggregation properties. The specific sequence is critical for its ability to form beta-sheet structures, which are characteristic of amyloid fibrils.
The molecular formula for Beta-Amyloid (4-24) can be derived from its amino acid composition, typically represented in studies as follows:
Beta-Amyloid (4-24) undergoes several chemical reactions that lead to its aggregation:
The aggregation process can be monitored using techniques such as thioflavin T fluorescence assays and circular dichroism spectroscopy, which reveal changes in secondary structure as aggregation progresses .
The mechanism by which Beta-Amyloid (4-24) contributes to neurotoxicity involves several steps:
Studies have shown that exposure to oligomeric forms of Beta-Amyloid can lead to significant neuronal cell death in vitro, highlighting its role in Alzheimer's pathology .
Beta-Amyloid (4-24) is primarily used in research related to Alzheimer's disease:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3